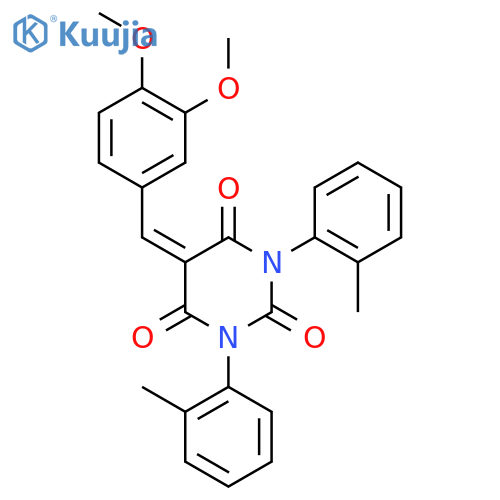Cas no 312743-13-8 (5-(3,4-dimethoxyphenyl)methylidene-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione)

312743-13-8 structure
商品名:5-(3,4-dimethoxyphenyl)methylidene-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione
CAS番号:312743-13-8
MF:C27H24N2O5
メガワット:456.489867210388
CID:5019282
5-(3,4-dimethoxyphenyl)methylidene-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione 化学的及び物理的性質
名前と識別子
-
- 5-(3,4-dimethoxybenzylidene)-1,3-bis(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- ST50227021
- 5-(3,4-dimethoxybenzylidene)-1,3-di-o-tolylpyrimidine-2,4,6(1H,3H,5H)-trione
- 5-[(3,4-dimethoxyphenyl)methylene]-1,3-bis(2-methylphenyl)-1,3-dihydropyrimidi ne-2,4,6-trione
- 5-(3,4-dimethoxyphenyl)methylidene-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione
-
- インチ: 1S/C27H24N2O5/c1-17-9-5-7-11-21(17)28-25(30)20(15-19-13-14-23(33-3)24(16-19)34-4)26(31)29(27(28)32)22-12-8-6-10-18(22)2/h5-16H,1-4H3
- InChIKey: DSSABUUCAKPBFI-UHFFFAOYSA-N
- ほほえんだ: O=C1N(C(/C(=C\C2C=CC(=C(C=2)OC)OC)/C(N1C1C=CC=CC=1C)=O)=O)C1C=CC=CC=1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 5
- 複雑さ: 765
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 76.2
5-(3,4-dimethoxyphenyl)methylidene-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0405-0006-10μmol |
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
312743-13-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0405-0006-10mg |
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
312743-13-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0405-0006-75mg |
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
312743-13-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0405-0006-5μmol |
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
312743-13-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0405-0006-5mg |
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
312743-13-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0405-0006-1mg |
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
312743-13-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0405-0006-4mg |
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
312743-13-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0405-0006-40mg |
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
312743-13-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0405-0006-15mg |
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
312743-13-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0405-0006-2μmol |
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
312743-13-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
5-(3,4-dimethoxyphenyl)methylidene-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione 関連文献
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
312743-13-8 (5-(3,4-dimethoxyphenyl)methylidene-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione) 関連製品
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
